1-(4-fluorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one
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Overview
Description
1-(4-fluorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a chemical compound characterized by the presence of fluorophenyl and pyridazinyl groups
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with hydrazine to form 4-fluorophenylhydrazine. This intermediate is then reacted with 3-chloropyridazine to yield the pyridazinyl derivative. Finally, the compound is subjected to a thiolation reaction with ethanone to produce the target compound .
Chemical Reactions Analysis
1-(4-fluorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-fluorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but molecular docking studies suggest potential interactions with proteins involved in cell signaling .
Comparison with Similar Compounds
1-(4-fluorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one can be compared with similar compounds such as:
N-(4-Fluorophenyl)-6-(tetrahydro-2H-pyran-4-yloxy)-3-pyridinecarboxamide: This compound shares the fluorophenyl group but differs in its pyridinecarboxamide structure.
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound has a similar pyrazole structure but includes a cyano group.
The uniqueness of this compound lies in its specific combination of fluorophenyl and pyridazinyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2OS/c19-14-5-1-12(2-6-14)16-9-10-18(22-21-16)24-11-17(23)13-3-7-15(20)8-4-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIUWUKCDXKEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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